5-(Trifluoromethyl)quinolin-3-amine

Antimalarial drug discovery 4-aminoquinoline pharmacophore Protonation equilibria

Medicinal chemistry programs require precise regioisomer control-positional CF3 isomers exhibit non-transferable SAR. This 5-substituted quinolin-3-amine solves that need. - **Key Applications:** Antimalarial hematin binding studies, anti-tubercular hit-to-lead (MIC 6.25 µM vs. M. bovis BCG), tubulin polymerization inhibitors (colchicine site), kinase hinge-binding libraries. - **Specifications:** ≥95% purity, white to off-white crystalline powder, mp 160-163°C. Soluble in DMSO/methanol. - **Supply:** 2-8°C under inert atmosphere, light-protected. Immediate shipment.

Molecular Formula C10H7F3N2
Molecular Weight 212.175
CAS No. 2168449-89-4
Cat. No. B2913578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)quinolin-3-amine
CAS2168449-89-4
Molecular FormulaC10H7F3N2
Molecular Weight212.175
Structural Identifiers
SMILESC1=CC(=C2C=C(C=NC2=C1)N)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9-7(8)4-6(14)5-15-9/h1-5H,14H2
InChIKeyKFCDFMFMGGNQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)quinolin-3-amine: Chemical Identity and Specifications


5-(Trifluoromethyl)quinolin-3-amine (CAS 2168449-89-4) is a fluorinated quinoline derivative with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol . The compound features a primary aromatic amine at the 3-position and a trifluoromethyl (-CF3) substituent at the 5-position of the quinoline bicyclic core . It is supplied as a white to off-white crystalline powder with a melting point range of 160–163 °C, exhibiting limited aqueous solubility but good solubility in methanol and DMSO . Commercial availability is typically at ≥95% purity, with recommended storage at 2–8 °C under inert atmosphere and protection from light . The compound serves primarily as a synthetic building block in medicinal chemistry programs targeting antimicrobial and antiproliferative agents .

Why CF3 Position Matters for Quinoline-3-amines


The position of the trifluoromethyl substituent on the quinoline ring is not a trivial structural variation—it fundamentally alters protonation equilibria, target binding modes, and pharmacophore activity. In a systematic study of fluorinated bisquinoline antimalarials, Fielding et al. (2017) demonstrated that CF3 groups simultaneously occupying the 2- and 8-positions caused a reversal of protonation preference from the endocyclic quinoline nitrogen to the exocyclic amine, resulting in complete loss of in vivo antimalarial efficacy; activity was recovered only when the CF3 group was relocated to the 7-position [1]. This position-dependent switch in hematin binding mode has direct implications for any drug discovery program utilizing trifluoromethylquinoline scaffolds: the 5-CF3 isomer produces a distinct electronic environment and steric topology compared to the 2-, 4-, 6-, 7-, or 8-substituted analogs, meaning structure–activity relationships (SAR) cannot be extrapolated across positional isomers [1]. For procurement purposes, selecting the correct regioisomer is therefore a non-negotiable decision point in SAR exploration and lead optimization campaigns.

Differentiation Evidence for 5-(Trifluoromethyl)quinolin-3-amine


Position-Dependent Modulation of Antimalarial Pharmacophore Binding

The 5-CF3 substitution on the quinoline ring generates a protonation and binding profile distinct from the 2-, 7-, and 8-CF3 regioisomers. Fielding et al. (2017) quantified that 2,8-bis(trifluoromethyl) substitution on the 4-aminoquinoline scaffold reversed the preferred site of protonation from the endocyclic nitrogen to the exocyclic amine, abolishing in vivo antimalarial efficacy; relocating CF3 to the 7-position restored activity [1]. The 5-CF3 isomer, bearing the electron-withdrawing group on the benzo-fused ring rather than adjacent to the heterocyclic nitrogen, presents a unique electronic configuration that does not directly buttress the quinolinyl nitrogen and therefore occupies a distinct region of the SAR landscape [1]. For procurement, this means that a medicinal chemistry campaign evaluating quinoline-based antimalarials or heme-targeting agents cannot substitute 5-CF3 with 7-CF3 or 8-CF3 isomers without fundamentally altering the pharmacophore.

Antimalarial drug discovery 4-aminoquinoline pharmacophore Protonation equilibria Hematin binding

Anti-Mycobacterial Scaffold Validation for Quinolin-3-amines

The quinolin-3-amine core has been validated as a minimal anti-mycobacterial pharmacophore. In a 2022 SAR study of N-(2-arylethyl)quinolin-3-amines inspired by the marine sponge alkaloid aaptamine, the AC-ring quinolin-3-amine analog (compound 6) exhibited an MIC of 6.25 µM against M. bovis BCG under aerobic conditions and 50 µM under hypoxic conditions, with reduced cytotoxicity (IC50 = 18 µM against HUVECs) compared to the lead natural product [1]. This establishes the quinolin-3-amine nucleus—which 5-(trifluoromethyl)quinolin-3-amine directly supplies—as a promising starting point for anti-tubercular lead optimization. The 5-CF3 substituent offers a vector for modulating both potency and physicochemical properties from this validated core.

Anti-tubercular drug discovery Mycobacterium bovis BCG Structure-activity relationship Quinolin-3-amine scaffold

Antiproliferative Activity of Trifluoromethylquinoline Chemotype

The trifluoromethylquinoline chemotype has demonstrated potent antiproliferative activity at nanomolar concentrations. Zhang et al. (2023) reported that among a series of novel trifluoromethylquinoline derivatives designed as tubulin polymerization inhibitors, compounds 5a, 5m, 5o, and 6b exhibited remarkable antiproliferative activity across all four tested human cancer cell lines at nanomolar concentrations [1]. Compound 6b was further characterized as targeting the colchicine binding site, inducing G2/M phase arrest and apoptosis in LNCaP cells [1]. The 5-(trifluoromethyl)quinolin-3-amine scaffold provides a synthetically tractable entry point into this biologically validated chemotype, with the 3-amine serving as a functional handle for further diversification.

Anticancer drug discovery Tubulin polymerization inhibition Antiproliferative activity Trifluoromethylquinoline derivatives

Synthetic Methodology for C5-Trifluoromethylation

The synthetic accessibility of 5-trifluoromethylquinoline derivatives has been demonstrated through a photocatalyst-free, visible-light-mediated C-H trifluoromethylation methodology published by Zhao et al. (2018) [1]. This protocol achieves regioselective installation of the CF3 group at the C5 position of 8-aminoquinoline scaffolds using commercially available sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions, generating various 5-trifluoromethylated quinolines in good yields without requiring an external photocatalyst [1]. The methodology underscores that the C5 position is electronically amenable to radical trifluoromethylation, supporting the feasibility of synthesizing diverse 5-CF3 quinoline derivatives—including 5-(trifluoromethyl)quinolin-3-amine—through established synthetic routes. This contrasts with certain other positions (e.g., C4) where trifluoromethylation can be synthetically more challenging or lower-yielding [1].

C-H functionalization Photocatalysis Trifluoromethylation Quinoline synthesis

Physicochemical Properties and Handling Profile

The 5-(trifluoromethyl)quinolin-3-amine isomer exhibits a defined melting point range of 160–163 °C, which is important for identity confirmation and purity assessment upon receipt . The compound demonstrates limited water solubility but good solubility in methanol and DMSO, with a predicted boiling point of 312.1 ± 37.0 °C . These handling characteristics are relevant for downstream synthetic applications: the DMSO solubility supports direct use in biochemical assay preparation, while the methanol solubility facilitates purification and reaction workup. The storage requirement at 2–8 °C with protection from light and moisture reflects the compound's stability profile and should be factored into laboratory logistics planning .

Physicochemical characterization Solubility profiling Pre-formulation Compound handling

Building Block Utility for DNA Gyrase Inhibitor Synthesis

5-(Trifluoromethyl)quinolin-3-amine has been utilized as a synthetic building block by antibiotic development research teams for the construction of bacterial DNA gyrase inhibitors . DNA gyrase is a validated antibacterial target exploited by the fluoroquinolone drug class, and novel quinoline-based gyrase inhibitors continue to be pursued to overcome resistance to existing fluoroquinolones [1]. The 3-amine group provides a synthetic handle for amide coupling, reductive amination, or Buchwald–Hartwig cross-coupling, while the 5-CF3 group enhances metabolic stability through its electron-withdrawing and steric properties . This positions the compound as a versatile intermediate for constructing focused libraries of antimicrobial candidates.

DNA gyrase inhibition Antibacterial drug discovery Quinoline-based antimicrobials Building block

Deployment Scenarios in Drug Discovery


Exploring CF3 Position Effects in Antimalarial Lead Optimization

For medicinal chemistry teams optimizing 4-aminoquinoline or quinoline methanol antimalarial leads, 5-(trifluoromethyl)quinolin-3-amine provides access to a distinct region of the protonation/binding SAR landscape. As established by Fielding et al. (2017), CF3 position critically determines whether antimalarial pharmacophores engage hematin via endocyclic or exocyclic nitrogen binding modes [1]. Incorporating the 5-CF3 isomer into a lead series allows systematic evaluation of how a benzo-ring CF3 substituent—spatially removed from the quinolinyl nitrogen—affects potency, resistance profiles, and pharmacokinetics relative to the more commonly explored 7-CF3 and 8-CF3 analogs. The 3-amine can be elaborated via amide coupling or N-arylation to generate focused screening libraries.

Fragment Elaboration for Anti-Tubercular Lead Discovery

Building on the finding that the quinolin-3-amine scaffold confers anti-mycobacterial activity (MIC 6.25 µM against M. bovis BCG) with reduced cytotoxicity relative to more complex polycyclic natural products [1], 5-(trifluoromethyl)quinolin-3-amine serves as a pre-functionalized fragment for anti-tubercular hit-to-lead campaigns. The 5-CF3 group imparts metabolic stability and modulated lipophilicity, while the primary amine permits rapid derivatization via N-alkylation, N-acylation, or N-arylation to explore substituent effects on both aerobic and hypoxia-condition potency. The scaffold's synthetic tractability supports parallel library synthesis for SAR expansion.

Designing Tubulin Polymerization Inhibitors

Given that trifluoromethylquinoline derivatives have demonstrated nanomolar antiproliferative activity and target engagement at the colchicine binding site of tubulin [1], 5-(trifluoromethyl)quinolin-3-amine provides a modular entry point for designing novel tubulin polymerization inhibitors. The 3-amine handle can be functionalized to introduce aryl, heteroaryl, or sulfonamide motifs that are known to enhance tubulin binding affinity. The 5-CF3 substitution offers a differentiated vector for exploring how the position of the electron-withdrawing group influences colchicine-site binding kinetics and selectivity versus other tubulin-binding agents such as vinca alkaloids or taxanes.

Kinase Inhibitor Scaffold Diversification

Quinoline-based kinase inhibitors frequently incorporate substitution at the quinoline 3- or 4-position to engage the hinge region of the kinase ATP-binding pocket. 5-(Trifluoromethyl)quinolin-3-amine supplies a pre-installed primary amine at the 3-position alongside a metabolically stabilizing 5-CF3 group, making it suitable for generating focused kinase inhibitor libraries through amide bond formation, reductive amination, or Buchwald–Hartwig coupling with aryl halides [1]. The 5-CF3 group may also occupy a lipophilic pocket adjacent to the hinge region in certain kinases, contributing to selectivity. This application is supported by broader literature demonstrating that quinolin-3-amine derivatives can serve as kinase inhibitor scaffolds [2].

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